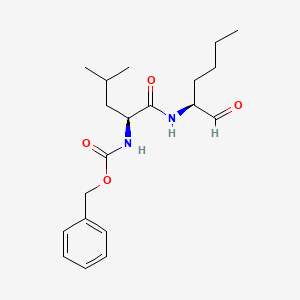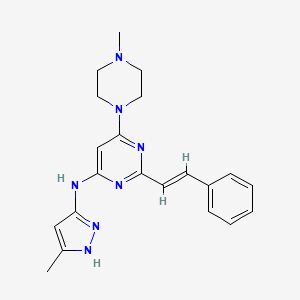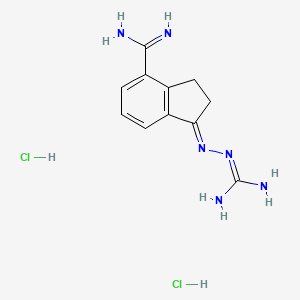
Calpeptin
Übersicht
Beschreibung
Calpeptin ist ein potenter, zellpenetrierender Inhibitor von Calpain, einer Familie von calciumabhängigen Cysteinproteasen. Es wird in der wissenschaftlichen Forschung häufig verwendet, da es die Calpainaktivität hemmen kann, die eine entscheidende Rolle in verschiedenen physiologischen und pathologischen Prozessen spielt .
Herstellungsmethoden
This compound wird durch einen mehrstufigen Prozess synthetisiert, der die Kupplung spezifischer Aminosäurederivate beinhaltet. Die Syntheseroute umfasst typischerweise folgende Schritte:
Bildung der Peptidbindung: Dies beinhaltet die Kupplung von N-Benzyloxycarbonyl-L-Leucin und N-Benzyloxycarbonyl-L-Norleucin unter Verwendung eines Kupplungsreagenzes wie Dicyclohexylcarbodiimid (DCC).
Entschützung: Die Benzyloxycarbonyl-Schutzgruppen werden durch Hydrierung oder Säurebehandlung entfernt.
Reinigung: Das Endprodukt wird mittels chromatographischer Verfahren gereinigt, um reines this compound zu erhalten.
Wissenschaftliche Forschungsanwendungen
Calpeptin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung der Calpainaktivität. Es bindet an die aktive Stelle von Calpain und verhindert, dass die Protease ihre Substrate spaltet. Diese Hemmung stört verschiedene zelluläre Prozesse, die von der Calpainaktivität abhängen, wie z. B. die Zytoskelett-Remodellierung und die Signaltransduktion .
Wirkmechanismus
Target of Action
Calpeptin is a potent inhibitor of calpain, a family of calcium-dependent cysteine proteases . Calpain plays a crucial role in the pathophysiology of neurodegeneration . This compound also inhibits cathepsin K , a lysosomal cysteine protease involved in the degradation of proteins such as collagen .
Mode of Action
this compound interacts with its targets by binding to the active site of calpain and cathepsin K, thereby inhibiting their proteolytic activity . This inhibition prevents the activation of apoptotic machinery, a key factor in neurodegenerative diseases .
Biochemical Pathways
this compound’s inhibition of calpain affects several biochemical pathways. Calpain activation is a significant factor in neurodegenerative diseases, causing the activation of apoptotic machinery . By inhibiting calpain, this compound can prevent calpain-mediated apoptosis in degenerating neurons . Furthermore, the inhibition of cathepsins by this compound has been suggested as a promising approach for the treatment of SARS-CoV-2 and potentially other viral infections .
Result of Action
The inhibition of calpain by this compound has been associated with neuroprotective effects, such as the prevention of neuronal cell death in neurodegenerative diseases . In addition, this compound treatment has been shown to decrease cell density and proliferation . Moreover, it has been identified as a potent and highly specific inhibitor of SARS-CoV-2 and its variants .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the effectiveness of this compound in inhibiting SARS-CoV-2 was demonstrated in a study involving Golden Syrian hamsters . .
Safety and Hazards
Zukünftige Richtungen
Calpeptin has been identified as a potential drug to treat severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection . It has been suggested that this compound could be used for treating long COVID by inhibiting the overproduction of neutrophil extracellular traps potentially damaging lung cells and promoting clotting, together with limiting associated chronic inflammation, tissue damage, and pulmonary fibrosis .
Biochemische Analyse
Biochemical Properties
Calpeptin plays a crucial role in inhibiting calpain activity, which is involved in numerous biochemical reactions. Calpain is a non-lysosomal cysteine protease that requires calcium for its activation. This compound interacts with the active site of calpain, preventing its proteolytic activity. This interaction is essential for studying the role of calpain in various physiological and pathological processes. This compound also inhibits other cysteine proteases, such as cathepsins, which are involved in protein degradation and processing .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to inhibit cell migration, proliferation, and apoptosis by targeting calpain activity. In immune cells, this compound regulates the immune response by modulating the activity of macrophages, neutrophils, and lymphocytes . Additionally, this compound has neuroprotective effects, suggesting its potential to cross the blood-brain barrier and protect neurons from degeneration .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of calpain, inhibiting its proteolytic activity. This compound prevents the autolysis of calpain, which is essential for its activation. By inhibiting calpain, this compound modulates various cellular processes, including apoptosis, cell migration, and signal transduction. This compound also affects the expression of genes involved in these processes, further elucidating its role in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is stable under desiccating conditions and can be stored for up to 12 months at -20°C . Its stability and efficacy may decrease over time when in solution. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of calpain activity and modulation of cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, a dose of 25 μg/kg has been shown to be effective in reducing inflammation and neurodegeneration without causing significant toxicity . Higher doses may lead to adverse effects, such as increased risk of side effects and toxicity. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its inhibition of calpain. Calpain is a key regulator of autophagy, a process that involves the degradation and recycling of cellular components. By inhibiting calpain, this compound enhances autophagic flux and prevents the accumulation of autophagosomes . This compound also affects other metabolic pathways, such as those involving cathepsins, which are involved in protein degradation and processing .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is a cell-permeable compound that can cross the cell membrane and reach its target sites. This compound interacts with transporters and binding proteins that facilitate its distribution within cells. Its ability to cross the blood-brain barrier suggests that it can reach the central nervous system and exert its neuroprotective effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound primarily localizes to the cytoplasm, where it interacts with calpain and other cysteine proteases. It can also be found in other subcellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, depending on the cell type and conditions . The localization of this compound is influenced by various factors, including its binding interactions and post-translational modifications.
Vorbereitungsmethoden
Calpeptin is synthesized through a multi-step process involving the coupling of specific amino acid derivatives. The synthetic route typically includes the following steps:
Formation of the peptide bond: This involves the coupling of N-benzyloxycarbonyl-L-leucine and N-benzyloxycarbonyl-L-norleucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Deprotection: The benzyloxycarbonyl protecting groups are removed using hydrogenation or acid treatment.
Purification: The final product is purified using chromatographic techniques to obtain pure this compound.
Analyse Chemischer Reaktionen
Calpeptin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen in this compound zu modifizieren.
Vergleich Mit ähnlichen Verbindungen
Calpeptin ist aufgrund seiner potenten inhibitorischen Aktivität und seiner zellpenetrierenden Fähigkeit einzigartig. Zu ähnlichen Verbindungen gehören:
S-Calpeptin: Ein sulfoniertes Analogon von this compound mit ähnlichen inhibitorischen Eigenschaften.
GC-376: Ein chemisch ähnliches Prodrug, das Cathepsine und virale Proteasen hemmt.
MG132: Ein Proteasominhibitor, der auch die Calpainaktivität hemmt. This compound zeichnet sich durch seine Spezifität und Wirksamkeit bei der Hemmung von Calpain aus, was es zu einem wertvollen Werkzeug in der Forschung und bei potenziellen therapeutischen Anwendungen macht.
Eigenschaften
IUPAC Name |
benzyl N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4/c1-4-5-11-17(13-23)21-19(24)18(12-15(2)3)22-20(25)26-14-16-9-7-6-8-10-16/h6-10,13,15,17-18H,4-5,11-12,14H2,1-3H3,(H,21,24)(H,22,25)/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGUOGKHUUUWAF-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90922464 | |
| Record name | Calpeptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117591-20-5 | |
| Record name | Calpeptin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117591-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calpeptin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117591205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calpeptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CALPEPTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18X9FR245W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-(4-methyl-1,4-diazepan-1-yl)-N-((5-methylpyrazin-2-yl)methyl)-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxamide](/img/structure/B1683888.png)






